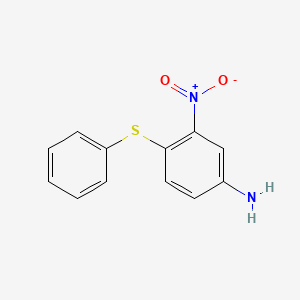

3-Nitro-4-phenylsulfanyl-phenylamine

Description

Properties

Molecular Formula |

C12H10N2O2S |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

3-nitro-4-phenylsulfanylaniline |

InChI |

InChI=1S/C12H10N2O2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H,13H2 |

InChI Key |

XYMIBMMKWVIHCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide

Structural Similarities :

- Both compounds feature a nitro/chloro substituent on an aromatic ring and a phenyl-containing group.

- The nitro group in 3-Nitro-4-phenylsulfanyl-phenylamine and the chloro group in 3-chloro-N-phenyl-phthalimide are electron-withdrawing, influencing reactivity in electrophilic substitution reactions.

Functional Differences :

- Stability : Chloro substituents (as in 3-chloro-N-phenyl-phthalimide) generally enhance thermal stability compared to nitro groups, which may decompose under high temperatures .

Comparison with Sulfonamide Derivatives

lists compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide, which share sulfonamide (-SO₂NH-) or sulfanyl (-S-) functionalities.

Comparison with Nitro-Substituted Aromatics

Biopharmacule’s catalog () includes compounds like 4-nitro-4'-chloro-diphenyl ether, which shares nitro and aromatic features.

- Reactivity : The nitro group in both compounds directs electrophilic attacks to meta/para positions, but the sulfanyl group in 3-Nitro-4-phenylsulfanyl-phenylamine may act as a leaving group in nucleophilic substitutions.

- Synthetic Utility : Nitro groups are often reduced to amines (-NH₂) for further functionalization, a pathway less explored in sulfanyl-containing analogs .

Research Findings and Data Gaps

- Thermal Stability : Nitro groups reduce thermal stability compared to chloro analogs, as seen in 3-chloro-N-phenyl-phthalimide’s use in high-temperature polymer synthesis .

- Solubility Trends : Sulfanyl groups may marginally improve solubility in organic solvents compared to sulfonamides, which are more polar .

- Biological Potential: While sulfonamide derivatives in show documented bioactivity, 3-Nitro-4-phenylsulfanyl-phenylamine’s nitro group could confer cytotoxicity or mutagenicity, requiring further validation .

Preparation Methods

Reaction Mechanism

-

Base Activation : Thiophenol () is deprotonated by sodium hydroxide () to form the thiophenoxide ion (), a potent nucleophile.

-

Substitution : The thiophenoxide attacks the electron-deficient aromatic ring of 4-chloro-3-nitroaniline at the para position relative to the nitro group, displacing chloride ().

-

Workup : The product precipitates upon cooling and is isolated via filtration.

Optimization Parameters

Example Protocol

-

Combine 4-chloro-3-nitroaniline (1.0 mol), thiophenol (1.05 mol), and NaOH (1.2 mol) in methanol.

-

Reflux at 90°C for 3 hours under nitrogen.

-

Cool to 25°C, filter, and wash with cold methanol to isolate 3-nitro-4-phenylsulfanyl-phenylamine (92% yield, 95% purity).

Condensation of 4-Mercaptoaniline with Nitro-Substituted Aryl Halides

Alternative routes leverage condensation reactions between 4-mercaptoaniline and nitro-substituted aryl halides (e.g., 3-nitro-4-fluorobenzene). This method, inspired by dapsone synthesis protocols, employs phase-transfer catalysts (PTCs) to enhance reactivity.

Key Steps

-

Formation of Sulfide Intermediate : 4-Mercaptoaniline reacts with 3-nitro-4-fluorobenzene in toluene/water with tetrabutylammonium hydrogensulfate (PTC).

-

Oxidation to Sulfone : The intermediate is oxidized using , though this step is omitted for sulfanyl retention.

Challenges

-

Limited commercial availability of 3-nitro-4-fluorobenzene.

-

Competing oxidation of the thiol group necessitates inert atmospheres.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| NAS (Thiophenol Route) | 90–95 | 94–97 | High efficiency, minimal byproducts | Requires chloronitroaniline precursor |

| Condensation | 75–85 | 88–92 | Broad substrate scope | Complex workup, oxidation risks |

| Reductive Amination | 60–70 | 80–85 | Utilizes stable precursors | Low selectivity, catalyst costs |

Industrial-Scale Considerations

Large-scale production favors the NAS route due to its reproducibility and solvent versatility (e.g., water as a co-solvent). Critical factors include:

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-4-phenylsulfanyl-phenylamine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis involves sequential functionalization of the aniline core. Introduce the phenylsulfanyl group via nucleophilic aromatic substitution (NAS) using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Protect the amine group during nitration (e.g., acetylation) to prevent oxidation, followed by controlled nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure meta-substitution. Optimize purity via column chromatography (hexane:EtOAc gradient) and confirm structure using ¹H/¹³C NMR and LC-MS .

Q. What analytical techniques are most effective for characterizing 3-Nitro-4-phenylsulfanyl-phenylamine, and how should spectral contradictions be resolved?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion validation (±5 ppm accuracy) and temperature-dependent ¹H NMR to resolve rotational isomers of the sulfanyl group. For structural confirmation, combine FT-IR (NH stretches at 3200–3400 cm⁻¹) with X-ray crystallography (if crystallizable). Address spectral contradictions by recrystallizing samples and cross-referencing with DFT-calculated spectra .

Q. How does the stability of 3-Nitro-4-phenylsulfanyl-phenylamine vary under different storage conditions?

- Methodological Answer : Conduct stability studies using thermogravimetric analysis (TGA) under nitrogen/air atmospheres and isothermal testing at 40°C/75% relative humidity. Store in amber vials at 0–6°C to prevent photodegradation and moisture absorption. Monitor decomposition via HPLC (≥99.5% purity threshold) and compare with safety data sheets for handling guidelines .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on 3-Nitro-4-phenylsulfanyl-phenylamine?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices. Validate predictions experimentally using bromination trials (e.g., Br₂/FeBr₃) monitored by LC-MS. Account for solvent effects via polarizable continuum models (PCM) and correlate results with Hammett substituent constants (σ_meta for nitro ≈ +0.71) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Study reaction kinetics under varying conditions (e.g., DMF vs. THF) using stopped-flow spectroscopy. Analyze intermediates via ¹⁹F NMR (if fluorinated analogs are synthesized) and compare with sulfonamide formation mechanisms reported for benzenesulfonyl fluorides . Optimize base selection (e.g., triethylamine vs. pyridine) to enhance nucleophilic attack efficiency.

Q. How do steric and electronic effects influence the compound’s interactions in catalytic systems?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to quantify electron-withdrawing effects of the nitro group. Perform docking studies to assess steric hindrance from the phenylsulfanyl moiety in enzyme-binding pockets. Compare with structurally similar compounds like 4-(4-Acetamidophenyl)benzenesulfonyl fluoride to identify activity trends .

Q. What strategies resolve contradictions in reported decomposition temperatures for derivatives of 3-Nitro-4-phenylsulfanyl-phenylamine?

- Methodological Answer : Systematically analyze thermal stability using differential scanning calorimetry (DSC) at multiple heating rates (2°C/min and 10°C/min). Cross-reference polymorph screening via powder XRD and validate purity through HPLC. Address discrepancies by standardizing protocols (e.g., ASTM E537 vs. ISO 11358) and consulting safety data sheets for degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.